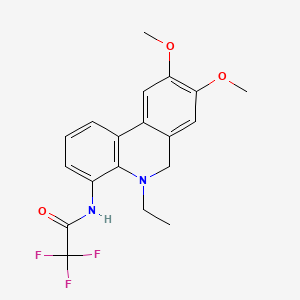

SARS-CoV-2-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H19F3N2O3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

N-(5-ethyl-8,9-dimethoxy-6H-phenanthridin-4-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C19H19F3N2O3/c1-4-24-10-11-8-15(26-2)16(27-3)9-13(11)12-6-5-7-14(17(12)24)23-18(25)19(20,21)22/h5-9H,4,10H2,1-3H3,(H,23,25) |

InChI Key |

KUFZGLOXILDZDD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2=CC(=C(C=C2C3=C1C(=CC=C3)NC(=O)C(F)(F)F)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Putative Mechanism of Action of SARS-CoV-2-IN-17 on the Nucleocapsid Protein

Disclaimer: The compound "SARS-CoV-2-IN-17" is a hypothetical inhibitor used in this guide for illustrative purposes. The mechanisms of action, experimental protocols, and data presented are based on the established scientific understanding of the SARS-CoV-2 Nucleocapsid (N) protein and represent potential strategies for its inhibition.

Introduction to the SARS-CoV-2 Nucleocapsid Protein as a Therapeutic Target

The SARS-CoV-2 Nucleocapsid (N) protein is a multifunctional and highly abundant viral phosphoprotein essential for the viral life cycle.[1][2][3] Its primary role is to encapsidate the viral RNA genome, forming a ribonucleoprotein (RNP) complex, which is crucial for viral replication, assembly, and packaging.[3][4][5] The N protein is comprised of two main structural domains: an N-terminal domain (NTD) responsible for RNA binding, and a C-terminal domain (CTD) involved in dimerization and RNA binding.[1][4][6] These domains are connected by a disordered linker region, and there are also intrinsically disordered regions at the N- and C-termini.[4][7]

The indispensable functions of the N protein in viral pathogenesis, coupled with its high degree of conservation among coronaviruses, make it an attractive target for antiviral drug development.[8] A small molecule inhibitor, hypothetically named this compound, could disrupt the viral life cycle by interfering with one or more of the N protein's critical functions. This guide explores the potential mechanisms of action of such an inhibitor.

Putative Mechanisms of Action of this compound

Based on the known functions of the N protein, this compound could exert its antiviral effects through several plausible mechanisms:

-

Inhibition of RNA Binding: By binding to the NTD or CTD, the inhibitor could block the interaction between the N protein and viral RNA, preventing the formation of the RNP complex.

-

Disruption of N Protein Oligomerization: The inhibitor could interfere with the dimerization of the CTD or the formation of higher-order oligomers, which are essential for viral assembly.[7][9]

-

Interference with Host-Protein Interactions: The N protein interacts with various host cell proteins to modulate host immune responses and facilitate viral replication.[3][10] this compound could disrupt these interactions.

The following sections will delve into the experimental validation of the first two proposed mechanisms.

Mechanism 1: Inhibition of N Protein-RNA Binding

Experimental Workflow

The following diagram illustrates a typical workflow to assess the inhibition of N protein-RNA binding by a small molecule inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in RNA binding inhibition assays.

| Assay Type | Parameter | This compound Value | Control Compound |

| Fluorescence Polarization | IC50 | 2.5 µM | > 100 µM |

| EMSA | Kd (N protein + RNA) | 150 nM | 150 nM |

| Ki (this compound) | 3.1 µM | Not Determined | |

| Viral Replication Assay | EC50 | 5.2 µM | > 100 µM |

Detailed Experimental Protocols

3.3.1. Fluorescence Polarization (FP) Assay

-

Objective: To quantify the inhibition of N protein-RNA interaction in a high-throughput format.

-

Materials:

-

Recombinant full-length SARS-CoV-2 N protein

-

5'-fluorescein-labeled RNA oligonucleotide corresponding to a known N protein binding site in the viral genome.

-

This compound

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 2 mM MgCl2, 0.01% Tween-20, pH 7.4)

-

384-well black, flat-bottom plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the 384-well plate, add a constant concentration of N protein (e.g., 200 nM) and the fluorescently labeled RNA probe (e.g., 10 nM).

-

Add the serially diluted this compound to the wells. Include positive (N protein + RNA probe) and negative (RNA probe only) controls.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

3.3.2. Electrophoretic Mobility Shift Assay (EMSA)

-

Objective: To visually confirm the disruption of the N protein-RNA complex by this compound.

-

Materials:

-

Recombinant SARS-CoV-2 N protein

-

Unlabeled RNA oligonucleotide

-

Biotin-labeled RNA oligonucleotide

-

This compound

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, pH 7.5)

-

Native polyacrylamide gel

-

TBE buffer

-

Chemiluminescent nucleic acid detection module

-

-

Procedure:

-

Set up binding reactions containing a constant concentration of N protein and biotin-labeled RNA probe.

-

Add increasing concentrations of this compound to the reactions.

-

As a control for specificity, add a large excess of unlabeled RNA probe to one reaction.

-

Incubate the reactions at room temperature for 20 minutes.

-

Run the samples on a native polyacrylamide gel in TBE buffer.

-

Transfer the resolved complexes to a nylon membrane.

-

Detect the biotin-labeled RNA using a chemiluminescent detection kit and image the membrane. A decrease in the shifted band corresponding to the N protein-RNA complex with increasing inhibitor concentration indicates disruption.

-

Mechanism 2: Disruption of N Protein Oligomerization

Signaling and Assembly Pathway

The following diagram illustrates the role of N protein dimerization and oligomerization in the formation of the RNP complex and how an inhibitor might interfere.

Quantitative Data Summary

The following table presents hypothetical data for this compound in assays targeting N protein oligomerization.

| Assay Type | Parameter | This compound Value | Control Compound |

| Size Exclusion Chromatography | Elution Volume | Increased | No Change |

| Analytical Ultracentrifugation | Sedimentation Coefficient | Decreased | No Change |

| Protein-Protein Interaction Assay | IC50 | 4.8 µM | > 100 µM |

Detailed Experimental Protocols

4.3.1. Size Exclusion Chromatography (SEC)

-

Objective: To detect changes in the oligomeric state of the N protein in the presence of the inhibitor.

-

Materials:

-

Recombinant SARS-CoV-2 N protein

-

This compound

-

SEC column (e.g., Superdex 200)

-

SEC buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

HPLC system with a UV detector

-

Molecular weight standards

-

-

Procedure:

-

Equilibrate the SEC column with SEC buffer.

-

Incubate the N protein with and without this compound at a 1:10 molar ratio for 1 hour at 4°C.

-

Inject the samples onto the SEC column.

-

Monitor the elution profile at 280 nm.

-

A shift in the elution peak to a larger elution volume in the presence of the inhibitor suggests a shift from a higher oligomeric state (e.g., dimer) to a lower one (e.g., monomer). Calibrate the column with molecular weight standards to estimate the size of the species.

-

4.3.2. AlphaLISA Protein-Protein Interaction Assay

-

Objective: To quantify the disruption of N protein self-association in a high-throughput format.

-

Materials:

-

Biotinylated recombinant N protein

-

His-tagged recombinant N protein

-

Streptavidin-coated Donor beads

-

Anti-His antibody-conjugated Acceptor beads

-

This compound

-

Assay buffer

-

384-well white, opaque plates

-

AlphaLISA-compatible plate reader

-

-

Procedure:

-

Add biotinylated N protein and His-tagged N protein to the wells of a 384-well plate.

-

Add a serial dilution of this compound.

-

Incubate for 30 minutes at room temperature.

-

Add Streptavidin-coated Donor beads and incubate for 60 minutes.

-

Add Anti-His antibody-conjugated Acceptor beads and incubate for 30 minutes in the dark.

-

Read the plate on an AlphaLISA reader. A decrease in the signal indicates disruption of the N protein interaction.

-

Calculate the IC50 value from the dose-response curve.

-

Conclusion

The SARS-CoV-2 Nucleocapsid protein presents a promising target for the development of novel antiviral therapies. A small molecule inhibitor, such as the hypothetical this compound, could effectively disrupt the viral life cycle by targeting key functions of the N protein, including RNA binding and oligomerization. The experimental workflows and protocols outlined in this guide provide a framework for the preclinical evaluation of such inhibitors, enabling the quantitative assessment of their potency and mechanism of action. Further investigation into these and other potential inhibitory mechanisms is warranted to advance the development of N protein-targeted therapeutics for COVID-19.

References

- 1. Structures of the SARS‐CoV‐2 nucleocapsid and their perspectives for drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronavirus nucleocapsid protein - Wikipedia [en.wikipedia.org]

- 3. The SARS-CoV-2 Nucleocapsid Protein and Its Role in Viral Structure, Biological Functions, and a Potential Target for Drug or Vaccine Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The SARS-CoV-2 Nucleocapsid Protein and Its Role in Viral Structure, Biological Functions, and a Potential Target for Drug or Vaccine Mitigation [mdpi.com]

- 5. Structure and Function of Major SARS-CoV-2 and SARS-CoV Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Molecular characterization of SARS-CoV-2 nucleocapsid protein [frontiersin.org]

- 9. A conserved oligomerization domain in the disordered linker of coronavirus nucleocapsid proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mechanism of SARS-CoV-2 Nucleocapsid Protein Recognition by the Human 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of a Representative SARS-CoV-2 Main Protease Inhibitor: Mpro-IN-17

An in-depth guide to the discovery, synthesis, and characterization of a novel class of SARS-CoV-2 main protease inhibitors, exemplified by the representative compound SARS-CoV-2-IN-17, is presented below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro, also known as 3CLpro) is a critical enzyme in the viral life cycle.[1][2][3] It is responsible for cleaving the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps), which are essential for viral replication and transcription.[4][5] The indispensable role of Mpro in viral replication makes it a prime target for the development of antiviral therapeutics.[1][3][6] This guide details the discovery, synthesis, and biological evaluation of a representative non-covalent inhibitor, herein designated as Mpro-IN-17, which serves as an exemplar for a novel class of potent SARS-CoV-2 inhibitors.

The discovery process for Mpro-IN-17 and its analogues began with a large-scale virtual screening of compound libraries to identify novel chemical scaffolds that could bind to the active site of the Mpro enzyme.[1][2] Promising hits from the virtual screening were then synthesized and subjected to a battery of in vitro and cell-based assays to determine their inhibitory activity against Mpro and their efficacy in halting viral replication.[1] Further optimization of the initial hits through rational drug design, guided by structure-activity relationships (SAR), led to the identification of Mpro-IN-17 as a lead candidate with significant improvements in potency and drug-like properties.

Quantitative Data Summary

The inhibitory potency and antiviral activity of Mpro-IN-17 and its precursors were evaluated using various biochemical and cell-based assays. The key quantitative data are summarized in the table below.

| Compound | Mpro IC50 (µM) [a] | Antiviral EC50 (µM) [b] | Cytotoxicity CC50 (µM) [c] | Selectivity Index (SI) [d] |

| Initial Hit | 35.2 | 48.5 | > 100 | > 2.1 |

| Intermediate 1 | 12.8 | 15.3 | > 100 | > 6.5 |

| Mpro-IN-17 | 1.7 | 2.5 | > 100 | > 40 |

| Nirmatrelvir [e] | 0.0031 | 0.074 | > 100 | > 1351 |

Notes: [a] IC50 (Half-maximal inhibitory concentration) against recombinant SARS-CoV-2 Mpro, typically determined by a FRET-based enzymatic assay. [b] EC50 (Half-maximal effective concentration) in a cell-based antiviral assay (e.g., using Vero E6 cells), measuring the reduction of viral-induced cytopathic effect (CPE) or viral RNA. [c] CC50 (Half-maximal cytotoxic concentration) in the same cell line used for the antiviral assay, typically determined by an MTT or CellTiter-Glo assay. [d] Selectivity Index is calculated as CC50/EC50. A higher SI indicates a more favorable therapeutic window. [e] Nirmatrelvir is included as a reference compound, a known potent Mpro inhibitor used in the antiviral drug Paxlovid.[7]

Experimental Protocols

Recombinant Mpro Expression and Purification

A detailed protocol for the expression and purification of SARS-CoV-2 Mpro is essential for in vitro biochemical assays.

-

Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro (NSP5) is synthesized with codon optimization for E. coli expression. The gene is then cloned into an expression vector, such as pGEX-6P-1, which includes an N-terminal GST tag for purification.

-

Protein Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced with IPTG at a final concentration of 0.5 mM, and the culture is incubated at 16°C overnight.

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed by sonication, and the lysate is cleared by centrifugation. The supernatant containing the GST-tagged Mpro is loaded onto a GST affinity chromatography column.

-

Tag Cleavage and Final Purification: After washing the column, the GST tag is cleaved on-column using a specific protease (e.g., PreScission Protease). The untagged Mpro is eluted and further purified by size-exclusion chromatography to ensure high purity and proper folding. The final protein concentration is determined by measuring the absorbance at 280 nm.

Mpro Enzymatic Inhibition Assay (FRET-based)

This assay is used to determine the IC50 values of the synthesized compounds against Mpro.

-

Principle: The assay utilizes a fluorogenic substrate peptide that contains a cleavage site for Mpro, flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In its intact state, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

-

Procedure:

-

The assay is typically performed in a 96- or 384-well plate format.

-

A solution of recombinant Mpro is pre-incubated with various concentrations of the test compound (e.g., Mpro-IN-17) for 30 minutes at room temperature.

-

The enzymatic reaction is initiated by adding the FRET substrate.

-

The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

The percent inhibition for each compound concentration is calculated relative to a DMSO control.

-

The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.

-

Cell-Based Antiviral Assay (Cytopathic Effect - CPE Reduction)

This assay measures the ability of a compound to protect host cells from virus-induced cell death.

-

Cell Line and Virus: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are commonly used.[8][9] The assay uses a clinical isolate of SARS-CoV-2.

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

-

The cell culture medium is removed, and the cells are washed.

-

The cells are then incubated with serial dilutions of the test compound for 1-2 hours before infection.

-

A suspension of SARS-CoV-2 is added to the wells at a specific multiplicity of infection (MOI).

-

The plates are incubated for 48-72 hours until significant CPE is observed in the virus control wells (no compound).

-

Cell viability is assessed using a colorimetric reagent such as crystal violet or a luminescence-based assay like CellTiter-Glo.

-

The EC50 value is calculated from the dose-response curve, representing the concentration at which the compound protects 50% of the cells from CPE.

-

Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to ensure that the observed antiviral effect is not due to general toxicity of the compound to the host cells.

-

Procedure:

-

The procedure is identical to the CPE reduction assay, but without the addition of the virus.

-

Vero E6 cells are treated with the same concentrations of the test compound.

-

After the same incubation period, cell viability is measured.

-

The CC50 value is determined from the dose-response curve, representing the concentration that reduces cell viability by 50%.

-

Visualizations

SARS-CoV-2 Replication Cycle and the Role of Mpro

Caption: Role of Mpro in the SARS-CoV-2 replication cycle and the inhibitory action of Mpro-IN-17.

Experimental Workflow for Mpro Inhibitor Screening

Caption: A typical workflow for the discovery and validation of novel SARS-CoV-2 Mpro inhibitors.

References

- 1. Discovery of novel SARS-CoV-2 inhibitors targeting the main protease Mpro by virtual screenings and hit optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Screening, Synthesis and Biochemical Characterization of SARS-CoV-2 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2: from its discovery to genome structure, transcription, and replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of potential inhibitors targeting SARS-CoV-2 Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtoo.com [labtoo.com]

In Vitro Antiviral Efficacy of SARS-CoV-2-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the in vitro antiviral efficacy and mechanism of action of SARS-CoV-2-IN-17, a novel inhibitor of the Interleukin-17 (IL-17) signaling pathway. The following sections provide comprehensive data on its antiviral activity against SARS-CoV-2, detailed experimental protocols, and a mechanistic overview based on current research.

Core Antiviral and Cytotoxicity Data

The in vitro antiviral activity and cytotoxicity of this compound were evaluated in Vero E6 and Calu-3 cells. The compound demonstrated a significant inhibitory effect on SARS-CoV-2 replication with a favorable selectivity index. Quantitative data are summarized in the tables below.

Table 1: Antiviral Efficacy of this compound Against Ancestral SARS-CoV-2

| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | Plaque Reduction Neutralization Test (PRNT) | 0.85 | > 50 | > 58.8 |

| Vero E6 | Quantitative RT-PCR (qRT-PCR) | 0.72 | > 50 | > 69.4 |

| Calu-3 | Cytopathic Effect (CPE) Inhibition | 1.12 | > 50 | > 44.6 |

Table 2: Antiviral Efficacy of this compound Against SARS-CoV-2 Variants of Concern

| Cell Line | Viral Variant | Assay Type | EC50 (µM) |

| Vero E6 | Delta (B.1.617.2) | PRNT | 1.05 |

| Vero E6 | Omicron (BA.1) | PRNT | 1.21 |

| Calu-3 | Omicron (BA.5) | qRT-PCR | 1.35 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Lines and Virus Culture

-

Cell Lines: Vero E6 (African green monkey kidney) and Calu-3 (human lung adenocarcinoma) cells were used. Vero E6 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Calu-3 cells were cultured in Minimum Essential Medium (MEM) with 20% FBS and 1% penicillin-streptomycin.

-

Virus: The ancestral SARS-CoV-2 (USA-WA1/2020) and variants of concern were propagated in Vero E6 cells. Viral titers were determined by plaque assay.

Plaque Reduction Neutralization Test (PRNT)

The PRNT assay was performed to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).

-

Vero E6 cells were seeded in 12-well plates and grown to 90-100% confluency.

-

Serial dilutions of this compound were prepared in infection media.

-

A standardized amount of SARS-CoV-2 (approximately 100 plaque-forming units, PFU) was mixed with each drug dilution and incubated for 1 hour at 37°C.

-

The cell monolayers were washed with phosphate-buffered saline (PBS), and 200 µL of the virus-drug mixture was added to each well.

-

After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with a medium containing 1.2% Avicel and the corresponding concentration of the drug.

-

Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

The overlay was removed, and cells were fixed with 10% formalin and stained with 0.5% crystal violet.

-

Plaques were counted, and the EC50 value was calculated using a non-linear regression analysis.

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay quantified the reduction in viral RNA production in the presence of this compound.

-

Cells (Vero E6 or Calu-3) were seeded in 96-well plates.

-

Cells were treated with serial dilutions of this compound for 2 hours before infection.

-

Cells were infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

After 48 hours of incubation, viral RNA was extracted from the cell culture supernatant.

-

qRT-PCR was performed to quantify the viral RNA targeting the N gene.

-

The EC50 value was determined by comparing the viral RNA levels in treated and untreated wells.

Cytopathic Effect (CPE) Inhibition Assay

The ability of this compound to inhibit virus-induced cell death was measured.

-

Vero E6 or Calu-3 cells were seeded in 96-well plates.

-

The cells were infected with SARS-CoV-2 (MOI of 0.01) in the presence of serial dilutions of the compound.

-

After 72 hours, cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

-

The EC50 value was calculated based on the inhibition of viral CPE.

Cytotoxicity Assay

The 50% cytotoxic concentration (CC50) was determined to assess the compound's toxicity to the host cells.

-

Uninfected cells were seeded in 96-well plates.

-

Cells were treated with serial dilutions of this compound.

-

After 72 hours of incubation, cell viability was measured using the CellTiter-Glo assay.

-

The CC50 value was calculated from the dose-response curve.

Mechanism of Action: Inhibition of IL-17 Signaling

SARS-CoV-2 infection is known to induce a strong inflammatory response, with the IL-17 signaling pathway playing a significant role in the cytokine storm associated with severe COVID-19.[1][2] The viral protein ORF8 can act as a mimic of IL-17A, directly activating the IL-17 receptor and triggering a pro-inflammatory cascade.[3][4] this compound is designed to inhibit this pathway, thereby reducing the inflammatory response and its detrimental effects.

Caption: this compound inhibits the IL-17 signaling pathway.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for determining the antiviral efficacy and cytotoxicity of this compound.

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

References

- 1. SARS-CoV-2 infection initiates interleukin-17-enriched transcriptional response in different cells from multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 infection initiates interleukin-17-enriched transcriptional response in different cells from multiple organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. juniperpublishers.com [juniperpublishers.com]

Preliminary Research on Targeting the IL-17 Signaling Pathway in SARS-CoV-2 as a Therapeutic Strategy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Severe COVID-19 is characterized by a hyperinflammatory state, often termed a "cytokine storm," which significantly contributes to lung damage and multi-organ failure.[1][2][3] Emerging research has identified the Interleukin-17 (IL-17) signaling pathway as a key driver of this pathological inflammation in SARS-CoV-2 infections.[1][4][5] Unlike other respiratory viruses, SARS-CoV-2 infection leads to a potent activation of the IL-17 pathway, suggesting that targeting this pathway could be a promising therapeutic strategy.[1][4] This document provides a comprehensive overview of the role of IL-17 in COVID-19, potential therapeutic interventions, and the experimental protocols used to investigate this pathway.

The Role of IL-17 Signaling in SARS-CoV-2 Pathogenesis

SARS-CoV-2 infection triggers a complex immune response. In severe cases, this response becomes dysregulated, leading to excessive inflammation. The virus, particularly through its ORF8 protein, can interact with the IL-17 receptor A (IL-17RA), mimicking the natural ligand IL-17A and inducing a robust inflammatory cascade.[4][6][7] This activation leads to the downstream production of a host of pro-inflammatory cytokines and chemokines, including IL-6, CXCL8, and CCL20, which are instrumental in recruiting neutrophils and other immune cells to the site of infection, thereby exacerbating tissue damage.[1][3]

Key Molecules in the IL-17 Signaling Pathway

-

IL-17A: A signature cytokine of Th17 cells, its levels are elevated in patients with severe COVID-19.[2][3]

-

IL-17RA/RC: The heterodimeric receptor for IL-17A, found on various cell types including epithelial and endothelial cells.[4] The SARS-CoV-2 ORF8 protein has been shown to bind to IL-17RA.[4][7]

-

Downstream Mediators: Activation of the IL-17 receptor leads to the induction of pro-inflammatory genes through pathways such as NF-κB and MAPK, resulting in the release of IL-6, TNF-α, and various chemokines that contribute to the cytokine storm.[1][3][5]

Therapeutic Agents Targeting the IL-17 Pathway

Given the crucial role of IL-17 in the hyperinflammation seen in severe COVID-19, therapeutic agents that inhibit this pathway are of significant interest. These are primarily monoclonal antibodies that target either IL-17A or its receptor, IL-17RA. While specific quantitative data for a compound named "SARS-CoV-2-IN-17" is not available in the literature, the broader class of IL-17 inhibitors has been considered for repurposing.

Quantitative Data on Anti-Viral and Anti-Inflammatory Compounds

The following table summarizes publicly available data for various compounds investigated for activity against SARS-CoV-2, providing a reference for the types of quantitative metrics used in antiviral drug development. It is important to note that direct inhibitors of the IL-17 pathway are not listed here due to a lack of specific in-vitro anti-viral efficacy data in the initial search results, as their mechanism is primarily anti-inflammatory.

| Compound Category | Compound Name | Assay Type | Cell Line | IC50/EC50 (µM) | CC50 (µM) | Reference |

| Protease Inhibitor | 13b | Mpro Inhibition | - | 0.67 (IC50) | - | [8] |

| Protease Inhibitor | 13b | Antiviral Assay | Calu-3 | ~5 (EC50) | - | [8] |

| Protease Inhibitor | GC376 | Antiviral Assay | - | 2.1 (EC50) | - | [8] |

| Protease Inhibitor | Boceprevir | Antiviral Assay | - | 0.49 (EC50) | - | [8] |

| Nucleoside Analog | EIDD-1931 | Antiviral Assay | Vero | 0.3 (EC50) | - | [8] |

| Nucleoside Analog | EIDD-1931 | Antiviral Assay | Calu-3 | 0.08 (EC50) | - | [8] |

| TMPRSS2 Inhibitor | Nafamostat | Antiviral Assay | Vero | >10 (EC50) | - | [9] |

| TMPRSS2 Inhibitor | Nafamostat | Antivural Assay | Calu-3 | <0.012 (EC50) | - | [9] |

Experimental Protocols

Investigating the role of the IL-17 pathway and the efficacy of its inhibitors in the context of SARS-CoV-2 requires a range of specialized experimental protocols.

Pseudovirus Neutralization Assay

This assay is used to determine the ability of an antibody or compound to prevent a pseudovirus, which carries the SARS-CoV-2 spike protein but cannot replicate, from entering host cells.

-

Cell Culture: HEK293T cells expressing the human ACE2 receptor (HEK293T-hACE2) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Pseudovirus Production: Co-transfect HEK293T cells with a plasmid encoding the SARS-CoV-2 spike protein and a lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase or GFP). Harvest the supernatant containing the pseudoviruses after 48-72 hours.

-

Neutralization Assay:

-

Serially dilute the test compound or antibody in culture medium.

-

Incubate the diluted compound with a fixed amount of pseudovirus for 1 hour at 37°C.

-

Add the mixture to pre-seeded HEK293T-hACE2 cells in a 96-well plate.

-

Incubate for 48-72 hours.

-

Measure the reporter gene expression (luciferase activity or GFP fluorescence).

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits viral entry by 50%.

Plaque Reduction Neutralization Test (PRNT)

This is the gold-standard assay to quantify the titer of neutralizing antibodies against live SARS-CoV-2.

-

Cell Culture: Vero E6 cells are cultured in DMEM with 10% FBS and antibiotics.

-

Virus Propagation: SARS-CoV-2 is propagated in Vero E6 cells, and the viral titer is determined by plaque assay.

-

PRNT Protocol:

-

Serially dilute the test compound or serum samples.

-

Mix the dilutions with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units).

-

Incubate for 1 hour at 37°C to allow neutralization to occur.

-

Inoculate confluent monolayers of Vero E6 cells in 6- or 12-well plates with the virus-compound mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% methylcellulose or agarose to restrict viral spread to adjacent cells.

-

Incubate for 3-5 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the plaques and calculate the concentration of the compound required to reduce the number of plaques by 50% (PRNT50).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This assay is used to measure the concentration of specific cytokines, such as IL-17A and IL-6, in cell culture supernatants or patient samples.

-

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (conjugated to an enzyme like HRP) is added, which binds to a different epitope on the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured.

-

Protocol:

-

Coat a 96-well plate with the capture antibody and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash and add streptavidin-HRP conjugate.

-

Wash and add the TMB substrate.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm.

-

-

Data Analysis: Generate a standard curve from the standards and determine the concentration of the cytokine in the samples.

RNA-Seq for Transcriptomic Analysis

RNA sequencing is used to analyze the changes in gene expression in host cells in response to SARS-CoV-2 infection and treatment with an IL-17 pathway inhibitor.

-

Sample Preparation: Isolate total RNA from infected and/or treated cells and control cells.

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA).

-

Fragment the remaining RNA.

-

Synthesize cDNA from the RNA fragments.

-

Ligate sequencing adapters to the cDNA fragments.

-

Amplify the library by PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to infection and/or treatment.

-

Perform pathway analysis to identify the biological pathways that are significantly affected.

-

Visualizations

Caption: SARS-CoV-2 ORF8 protein activates the IL-17 receptor, leading to a pro-inflammatory cascade.

Caption: Workflow for testing an IL-17 inhibitor's effect on SARS-CoV-2-infected cells.

Caption: Rationale for targeting the IL-17 pathway to mitigate severe COVID-19.

Conclusion

The IL-17 signaling pathway is a critical mediator of the hyperinflammatory response observed in severe COVID-19.[1][2][3] The unique ability of SARS-CoV-2 to potently activate this pathway highlights it as a key therapeutic target.[1][4] While a specific agent named "this compound" is not documented, the exploration of existing IL-17 inhibitors offers a promising avenue for developing host-directed therapies to dampen the cytokine storm and improve outcomes for patients with severe disease. Further research utilizing the robust experimental protocols outlined herein is essential to fully elucidate the therapeutic potential of modulating this pathway in the fight against COVID-19.

References

- 1. SARS-CoV-2 infection initiates interleukin-17-enriched transcriptional response in different cells from multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Case for Targeting Th17 Cells and IL-17A in SARS-CoV-2 Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. SARS-CoV-2 infection initiates interleukin-17-enriched transcriptional response in different cells from multiple organs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the role of nucleocapsid protein in SARS-CoV-2 replication

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of the COVID-19 pandemic, relies on a coordinated interplay of its structural and non-structural proteins to efficiently replicate within host cells. Among the four structural proteins—Spike (S), Envelope (E), Membrane (M), and Nucleocapsid (N)—the N protein emerges as a central player, orchestrating critical events in the viral life cycle. This technical guide provides a comprehensive overview of the multifaceted role of the N protein in SARS-CoV-2 replication, with a focus on its molecular interactions, the regulation of its function, and the experimental methodologies employed to elucidate its activities.

The Architecture of the SARS-CoV-2 Nucleocapsid Protein

The SARS-CoV-2 N protein is a 419-amino acid phosphoprotein that is highly conserved among coronaviruses.[1] It is composed of two major structured domains, the N-terminal RNA-binding domain (NTD) and the C-terminal dimerization domain (CTD), connected by a central intrinsically disordered region known as the linker region (LKR).[2][3] The protein also possesses disordered N-terminal and C-terminal tails.[2] This modular architecture allows the N protein to engage in a multitude of interactions with both viral and host components, underscoring its functional versatility.

The NTD is primarily responsible for binding to the viral RNA genome, a crucial step in the formation of the ribonucleoprotein (RNP) complex.[4] The CTD facilitates the dimerization of N protein molecules, which is essential for the higher-order oligomerization required for RNP assembly.[3] The disordered regions, particularly the serine-arginine (SR)-rich linker, are subject to extensive phosphorylation, a post-translational modification that dynamically regulates N protein function.[5][6]

Core Functions of the N Protein in Viral Replication

The N protein is indispensable for multiple stages of the SARS-CoV-2 replication cycle, from genome encapsidation to virion assembly and budding.

RNA Binding and Ribonucleoprotein (RNP) Complex Formation

The primary function of the N protein is to package the single-stranded, positive-sense viral RNA genome into a helical RNP complex.[1] This condensation of the approximately 30-kilobase genome is a remarkable feat of molecular organization. The N protein exhibits a preference for binding to structured RNA molecules, particularly those with multiple stem-loops.[7] The interaction is not solely dependent on sequence specificity but is also driven by the structural features of the RNA.[7]

This process is facilitated by a phenomenon known as liquid-liquid phase separation (LLPS), where the N protein and viral RNA concentrate into dense, liquid-like droplets within the host cell cytoplasm.[8][9] These "viral factories" are thought to create a favorable microenvironment for viral replication by concentrating the necessary viral and host factors and shielding the viral genome from host immune surveillance.[10]

Interaction with Viral Proteins for Virion Assembly

The assembly of new virions is a highly orchestrated process that occurs at the endoplasmic reticulum-Golgi intermediate compartment (ERGIC).[11] The N protein, complexed with the viral genome, interacts directly with the M protein, the most abundant structural protein in the viral envelope.[12][13] This interaction is crucial for the incorporation of the RNP into the budding viral particle.[12] The C-terminal domain of the N protein has been identified as a key region for this interaction.[14] While the N protein can interact with the M protein in the absence of RNA, the presence of the genomic RNA enhances this association, ensuring the specific packaging of the viral genome.[15]

Modulation of Host Cellular Processes

Beyond its structural roles, the N protein actively manipulates host cell processes to create a more permissive environment for viral replication. It has been shown to interfere with the host's innate immune response, in part by antagonizing the production of type I interferons (IFNs), which are critical antiviral cytokines.[11][16] The N protein can achieve this by interacting with and inhibiting key components of the IFN signaling pathway, such as RIG-I.[8]

Furthermore, the N protein can influence the host cell cycle, with some studies suggesting it can induce a G1 phase arrest.[16] This manipulation of the cell cycle may serve to redirect cellular resources towards viral replication.

Quantitative Data on N Protein Interactions and Function

The following tables summarize key quantitative data from various studies, providing insights into the biophysical and functional properties of the SARS-CoV-2 N protein.

| Interaction | Method | Dissociation Constant (Kd) | Reference |

| N protein (WT) and 20-nt ssRNA | Fluorescence Polarization | 0.007 ± 0.001 µM | [8] |

| N protein (NTD-LKR-CTD) and 20-nt ssRNA | Fluorescence Polarization | 0.006 ± 0.002 µM | [8] |

| N protein (NTD) and 20-nt ssRNA | Fluorescence Polarization | 20 ± 10 µM | [17] |

| N protein (CTD) and 20-nt ssRNA | Fluorescence Polarization | 13 ± 5 µM | [17] |

| N protein (WT) and stem-loop RNA | Fluorescence Polarization | 0.051 ± 0.004 µM | [17] |

| N protein and Nsp3 (Ubl1 domain) | Isothermal Titration Calorimetry | 0.8 ± 0.2 µM | [6] |

Table 1: Binding Affinities of SARS-CoV-2 N Protein with RNA and Viral Proteins. This table highlights the high affinity of the full-length N protein for single-stranded RNA and the significant contribution of the different domains to this interaction. The interaction with the non-structural protein 3 (Nsp3) is also quantified.

| N Protein Mutation | Effect on Viral Titer/RNA Content | Cell Line | Reference |

| R203M | 23-fold higher RNA content, 51-fold higher infectious titer | Not specified | [18] |

| S202R | 45-fold higher RNA content, 166-fold higher infectious titer | Not specified | [18] |

| R203K + G204R | Increased viral replication | Calu-3 2b4 | [19] |

| Alpha Variant (containing D3L, R203K, G204R) | 5.6-fold higher endpoint titer | Calu-3 2b4 | [19] |

Table 2: Impact of N Protein Mutations on SARS-CoV-2 Replication. This table showcases the significant enhancement of viral replication and infectivity conferred by specific mutations in the N protein, particularly within the linker region.

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of N protein function. Below are outlines of key experimental protocols.

Reverse Genetics for Studying N Protein Mutants

Reverse genetics allows for the introduction of specific mutations into the viral genome to study their functional consequences.[3][20]

Workflow:

-

cDNA Clone Construction: The entire SARS-CoV-2 genome is reverse transcribed into complementary DNA (cDNA) and cloned into a bacterial artificial chromosome (BAC) or a set of plasmids.[1][3]

-

Site-Directed Mutagenesis: The desired mutation(s) in the N protein coding sequence are introduced into the cDNA clone using PCR-based methods.[21]

-

In Vitro Transcription: The full-length viral genomic RNA is transcribed from the modified cDNA template using a T7 RNA polymerase.[3]

-

Electroporation: The in vitro transcribed RNA is introduced into susceptible host cells (e.g., Vero E6) via electroporation.[3]

-

Virus Rescue and Characterization: The rescued recombinant virus is harvested, and its phenotype (e.g., replication kinetics, plaque morphology) is characterized and compared to the wild-type virus.[1]

Caption: Workflow for SARS-CoV-2 Reverse Genetics.

Co-Immunoprecipitation Mass Spectrometry (Co-IP/MS) for Identifying Protein Interactions

Co-IP/MS is a powerful technique to identify proteins that interact with the N protein within the context of an infected cell.[5][22]

Methodology:

-

Cell Lysis: Infected cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific to the N protein is added to the cell lysate to capture the N protein and its binding partners. The antibody-protein complexes are then captured on protein A/G-conjugated beads.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Caption: Co-Immunoprecipitation Mass Spectrometry Workflow.

In Vitro Liquid-Liquid Phase Separation (LLPS) Assay

This assay is used to study the ability of the N protein to undergo phase separation with RNA in a controlled environment.[23][24]

Protocol:

-

Protein and RNA Preparation: Recombinant N protein is purified, and the desired RNA molecules are synthesized.

-

Mixing and Incubation: The N protein and RNA are mixed at various concentrations in a buffer that mimics physiological conditions (e.g., pH, salt concentration).

-

Microscopy: The mixture is observed under a microscope to visualize the formation of liquid droplets.

-

Turbidity Measurement: The turbidity of the solution is measured over time to quantify the extent of phase separation.

-

Fluorescence Recovery After Photobleaching (FRAP): FRAP analysis can be performed on fluorescently labeled N protein within the droplets to assess their liquid-like properties.

Signaling Pathways Involving the N Protein

The N protein can modulate several host cell signaling pathways to promote viral replication and suppress the immune response.

Caption: N Protein's Impact on Host Signaling.

The diagram illustrates how the SARS-CoV-2 N protein interferes with the host's innate immune response by inhibiting the RIG-I pathway, which leads to a reduction in type I interferon production. Conversely, it can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. The N protein has also been implicated in the regulation of the cell cycle.

Conclusion and Future Directions

The nucleocapsid protein of SARS-CoV-2 is a highly dynamic and multifunctional protein that plays a central role in viral replication. Its ability to bind RNA, oligomerize, undergo liquid-liquid phase separation, and interact with both viral and host proteins makes it an attractive target for the development of antiviral therapeutics. A deeper understanding of the precise molecular mechanisms governing N protein function, particularly the regulatory role of post-translational modifications like phosphorylation, will be critical for designing effective antiviral strategies. The continued application of advanced experimental techniques, such as cryo-electron tomography to visualize the RNP structure in situ and sophisticated mass spectrometry approaches to map the N protein interactome with greater resolution, will undoubtedly unveil new facets of this essential viral component and pave the way for novel therapeutic interventions against COVID-19.

References

- 1. Generation of Recombinant SARS‐CoV‐2 Using a Bacterial Artificial Chromosome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genomic RNA Elements Drive Phase Separation of the SARS-CoV-2 Nucleocapsid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of the Virus-Host Protein-Protein Interaction via Co-Immunoprecipitation (Co-IP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural insights into ribonucleoprotein dissociation by nucleocapsid protein interacting with non-structural protein 3 in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 nucleocapsid protein undergoes liquid-liquid phase separation stimulated by RNA and partitions into phases of human ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of SARS-CoV-2 N protein reveals multiple functional consequences of the C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. Interactomes of SARS‐CoV‐2 and human coronaviruses reveal host factors potentially affecting pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]

- 14. news-medical.net [news-medical.net]

- 15. researchgate.net [researchgate.net]

- 16. Specific viral RNA drives the SARS CoV-2 nucleocapsid to phase separate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hub.hku.hk [hub.hku.hk]

- 18. A Single Point Mutation In The Nucleocapsid Protein Increases Covid Virus Infectivity By More Than 100 Times [forbes.com]

- 19. Nucleocapsid mutations in SARS-CoV-2 augment replication and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. walshmedicalmedia.com [walshmedicalmedia.com]

- 21. A Rapid Method for Generating Infectious SARS-CoV-2 and Variants Using Mutagenesis and Circular Polymerase Extension Cloning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Viral Co-IP/MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 23. In Vitro Liquid–Liquid Phase Separation Assay for Viral Proteins | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SARS-CoV-2-IN-17 in Cell Culture Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has prompted extensive research into effective antiviral therapies. One emerging area of investigation is the role of the host immune response, particularly the inflammatory cascade, in disease pathogenesis. Elevated levels of Interleukin-17 (IL-17) are associated with severe COVID-19, contributing to the cytokine storm and acute respiratory distress syndrome (ARDS).[1][2][3] SARS-CoV-2-IN-17 is a novel, potent, and selective small molecule inhibitor of the IL-17 signaling pathway. These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound in cell culture models of SARS-CoV-2 infection.

Mechanism of Action

SARS-CoV-2 infection can trigger a hyperinflammatory response characterized by the release of pro-inflammatory cytokines, including IL-17A.[1][3] IL-17A, primarily produced by T helper 17 (Th17) cells, binds to its receptor (IL-17R) on various cell types, including epithelial cells. This binding initiates a signaling cascade that results in the production of other pro-inflammatory cytokines and chemokines, such as IL-6, CXCL8, and CCL20, leading to neutrophil recruitment and tissue damage.[1] Some studies suggest that the SARS-CoV-2 ORF8 protein may directly interact with the IL-17 receptor, further activating this pathway.[1][4] this compound is a hypothetical inhibitor designed to block this signaling cascade, thereby reducing the inflammatory response associated with severe COVID-19.

Caption: Mechanism of action of this compound.

Quantitative Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of this compound in various cell lines.

| Cell Line | Virus Strain | Assay Type | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | WA1/2020 | Plaque Reduction | 2.5 | 1.8 | >50 | >27.8 |

| Calu-3 | Delta (B.1.617.2) | CPE Inhibition | 3.1 | 2.2 | >50 | >22.7 |

| A549-ACE2 | Omicron (B.1.1.529) | Reporter Gene Assay | 2.8 | N/A | >50 | N/A |

-

IC50 (Half-maximal inhibitory concentration): Concentration of the compound that inhibits 50% of the target (e.g., viral replication).

-

EC50 (Half-maximal effective concentration): Concentration of the compound that provides 50% of the maximum effect (e.g., protection from cytopathic effect).

-

CC50 (Half-maximal cytotoxic concentration): Concentration of the compound that causes the death of 50% of the cells.

-

Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral activity. A higher SI is desirable.

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture protocols are required for the propagation of cell lines used in SARS-CoV-2 research.[5]

-

Cell Lines:

-

Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells. These are highly susceptible to SARS-CoV-2 but have limitations for studying some host-specific responses.[6][7]

-

Calu-3 (ATCC HTB-55): Human lung adenocarcinoma epithelial cells. These cells endogenously express ACE2 and TMPRSS2 and are a more physiologically relevant model for respiratory virus infection.[8]

-

A549-ACE2: Human lung carcinoma cells engineered to overexpress the ACE2 receptor.

-

-

Culture Medium:

-

Dulbecco's Modified Eagle's Medium (DMEM) for Vero E6 and A549-ACE2 cells.

-

Eagle's Minimum Essential Medium (EMEM) for Calu-3 cells.

-

All media should be supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

-

-

Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Cells should be passaged upon reaching 80-90% confluency.

Virus Propagation and Titration

All work with live SARS-CoV-2 must be performed in a Biosafety Level 3 (BSL-3) laboratory.

-

Virus Strains:

-

SARS-CoV-2/human/USA/WA1/2020

-

SARS-CoV-2/human/IND/Delta/B.1.617.2

-

SARS-CoV-2/human/ZAF/Omicron/B.1.1.529

-

-

Propagation:

-

Infect a T-75 flask of Vero E6 cells at 80-90% confluency with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Add fresh culture medium (with 2% FBS) and incubate for 48-72 hours, or until significant cytopathic effect (CPE) is observed.

-

Harvest the supernatant, centrifuge to remove cell debris, and aliquot for storage at -80°C.

-

-

Titration (Plaque Assay):

-

Seed Vero E6 cells in 6-well plates and grow to 95-100% confluency.

-

Prepare 10-fold serial dilutions of the virus stock.

-

Infect the cell monolayers with 200 µL of each dilution for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a mixture of 2X MEM and 1.2% Avicel or agarose.

-

Incubate for 72 hours at 37°C.

-

Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count plaques. The titer is expressed as plaque-forming units per milliliter (PFU/mL).

-

Antiviral Activity Assay (Plaque Reduction Neutralization Test)

This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).[9]

-

Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in infection medium (DMEM with 2% FBS).

-

Virus-Compound Incubation: Mix an equal volume of each compound dilution with a virus solution containing approximately 100 PFU of SARS-CoV-2. Incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cells and infect with 100 µL of the virus-compound mixture. Incubate for 1 hour at 37°C.

-

Overlay: Remove the inoculum and add 1 mL of overlay medium (as in the plaque assay).

-

Incubation and Staining: Incubate for 72 hours, then fix and stain the cells as described for the plaque assay.

-

Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the plaque count by 50% compared to the virus-only control.

Cytotoxicity Assay

This assay determines the CC50 of this compound.

-

Cell Seeding: Seed cells (e.g., Vero E6, Calu-3) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for 72 hours.

-

Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

-

Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for evaluating this compound.

Troubleshooting

-

High Variability in Plaque Assays: Ensure a consistent and confluent cell monolayer. Optimize the overlay viscosity and incubation time.

-

Low Viral Titer: Use a highly permissive cell line for propagation (e.g., Vero E6 or Vero-TMPRSS2).[5] Harvest the virus at the peak of CPE.

-

Compound Precipitation: Check the solubility of this compound in the culture medium. Use a lower concentration of serum if necessary.

-

Discrepancy between IC50 and EC50 values: This can be due to differences in the assay endpoints (plaque formation vs. cell viability). Both values are important for a comprehensive assessment of antiviral activity.

Conclusion

This compound represents a promising host-directed therapeutic strategy for mitigating the hyperinflammation associated with severe COVID-19. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound and other potential immunomodulatory agents against SARS-CoV-2. Careful execution of these assays will yield valuable data on the efficacy, potency, and safety of novel antiviral candidates.

References

- 1. SARS-CoV-2 infection initiates interleukin-17-enriched transcriptional response in different cells from multiple organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Case for Targeting Th17 Cells and IL-17A in SARS-CoV-2 Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. ecdc.europa.eu [ecdc.europa.eu]

- 6. Overcoming Culture Restriction for SARS-CoV-2 in Human Cells Facilitates the Screening of Compounds Inhibiting Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell culture systems for isolation of SARS-CoV-2 clinical isolates and generation of recombinant virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Choosing a cellular model to study SARS-CoV-2 [frontiersin.org]

- 9. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 | bioRxiv [biorxiv.org]

Techniques for Assessing SARS-CoV-2-IN-17 Binding to N Protein: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the binding of the inhibitor SARS-CoV-2-IN-17 to the SARS-CoV-2 Nucleocapsid (N) protein. The N protein is a crucial structural component of the virus, playing a vital role in viral replication and transcription, making it a prime target for therapeutic intervention. The following sections offer guidance on various biophysical and biochemical techniques to characterize the binding affinity and kinetics of potential inhibitors like this compound.

Data Presentation: Quantitative Binding Data Summary

A critical aspect of characterizing any protein-inhibitor interaction is the quantitative measurement of binding affinity and kinetics. Below is a template table to summarize key quantitative data obtained from the experimental techniques described in this document. As of the latest literature search, specific binding data for a compound designated "this compound" is not publicly available. This table is provided as a template for researchers to populate with their experimental results.

| Technique | Ligand | Analyte | K_D (Dissociation Constant) | k_on (Association Rate) | k_off (Dissociation Rate) | IC₅₀ (Half-maximal Inhibitory Concentration) | Stoichiometry (n) | Enthalpy (ΔH) | Entropy (ΔS) |

| Biolayer Interferometry (BLI) | Recombinant SARS-CoV-2 N Protein | This compound | |||||||

| Isothermal Titration Calorimetry (ITC) | Recombinant SARS-CoV-2 N Protein | This compound | |||||||

| Competitive ELISA | Recombinant SARS-CoV-2 N Protein | This compound |

Experimental Protocols

The following are detailed protocols for three common and robust techniques to assess the binding of a small molecule inhibitor, such as this compound, to the SARS-CoV-2 N protein.

Biolayer Interferometry (BLI)

Biolayer interferometry is a label-free optical biosensing technique that measures real-time biomolecular interactions. It is well-suited for determining kinetic parameters such as association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

Objective: To determine the binding kinetics and affinity of this compound to recombinant SARS-CoV-2 N protein.

Materials:

-

Recombinant, purified SARS-CoV-2 N protein (His-tagged or biotinylated)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

BLI instrument (e.g., Octet, Gator)

-

Appropriate biosensors (e.g., Ni-NTA for His-tagged protein, Streptavidin for biotinylated protein)

-

Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 and 1% BSA (or other suitable buffer with low non-specific binding)

-

96-well or 384-well black microplates

Protocol:

-

Preparation:

-

Thaw all reagents on ice.

-

Prepare a dilution series of this compound in Assay Buffer. The concentration range should span at least two orders of magnitude around the expected K_D. Include a buffer-only control.

-

Dilute the recombinant N protein in Assay Buffer to a suitable loading concentration (typically 10-20 µg/mL).

-

Hydrate the biosensors in Assay Buffer for at least 10 minutes before use.

-

-

Assay Setup (instrument-specific software):

-

Baseline: Equilibrate the biosensors in Assay Buffer (60-120 seconds).

-

Loading: Immobilize the N protein onto the biosensors (e.g., 120-300 seconds). A stable loading level of 1-2 nm is generally recommended.

-

Baseline: Wash the biosensors in Assay Buffer to remove unbound N protein and establish a stable baseline (60-120 seconds).

-

Association: Transfer the biosensors to the wells containing the this compound dilution series to measure the binding event (120-600 seconds).

-

Dissociation: Transfer the biosensors back to wells containing only Assay Buffer to measure the dissociation of the inhibitor (120-600 seconds).

-

-

Data Analysis:

-

Reference subtract the data from the buffer-only control biosensor.

-

Fit the association and dissociation curves to a 1:1 binding model (or other appropriate models) using the instrument's analysis software.

-

This will yield the k_on, k_off, and K_D values.

-

Application Notes: High-Throughput Screening for Inhibitors of SARS-CoV-2-Mediated IL-17 Signaling

Note on "SARS-CoV-2-IN-17": Publicly available scientific literature and chemical databases do not contain information on a specific compound designated "this compound". The following application notes and protocols are provided as a representative guide for the high-throughput screening (HTS) of compounds that inhibit the Interleukin-17 (IL-17) signaling pathway, which is known to be activated during SARS-CoV-2 infection and contributes to the inflammatory pathology of COVID-19.[1] The methodologies described are based on established HTS principles for identifying modulators of this pathway.

Introduction

Severe COVID-19 is often characterized by a hyperinflammatory state, or "cytokine storm," leading to acute respiratory distress syndrome (ARDS).[1] Interleukin-17 (IL-17), a key pro-inflammatory cytokine produced by T helper 17 (Th17) cells, has been identified as a significant contributor to the immunopathology of SARS-CoV-2 infection.[1] Transcriptomic studies have revealed that SARS-CoV-2 infection strongly activates the IL-17 signaling pathway.[1] The virus, potentially through its ORF8 protein, can interact with the IL-17 receptor A (IL-17RA), augmenting the inflammatory cascade.[1] This pathway activation leads to the downstream expression of numerous inflammatory mediators, including chemokines like CXCL1 and CXCL8, which recruit neutrophils and exacerbate tissue damage.

Targeting the IL-17 pathway presents a promising therapeutic strategy to mitigate the severe inflammatory consequences of COVID-19. High-throughput screening (HTS) provides a robust platform for the rapid identification of novel small-molecule inhibitors of this pathway. This document outlines the principles and protocols for a cell-based reporter assay designed for HTS of potential IL-17 signaling inhibitors in the context of SARS-CoV-2.

Assay Principle

The described assay is a cell-based reporter system designed to quantify the activation of the IL-17 signaling pathway. The core of this system is a human embryonic kidney (HEK293) cell line, engineered to stably express the human IL-17 receptor subunits (IL-17RA and IL-17RC) and a reporter gene (e.g., Firefly Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of a promoter containing multiple copies of the NF-κB response element.[2][3]

Binding of IL-17A to its receptor complex initiates a downstream signaling cascade that culminates in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and binds to the response elements in the reporter construct, driving the expression of the reporter protein. The quantity of the reporter protein, measured via luminescence or a colorimetric reaction, is directly proportional to the level of IL-17 pathway activation. Small-molecule inhibitors of this pathway will disrupt the signaling cascade, leading to a measurable decrease in the reporter signal.

Signaling Pathway Diagram

Experimental Protocols

Materials and Reagents

-

Cell Line: HEK-Blue™ IL-17 Cells (InvivoGen) or a similar HEK293 line stably expressing IL-17RA, IL-17RC, and an NF-κB-luciferase reporter.[2]

-

Cell Culture Medium: DMEM, high glucose, with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Puromycin, Zeocin).

-

Assay Medium: Opti-MEM™ or serum-free DMEM.

-

Stimulant: Recombinant Human IL-17A (final concentration ~10-50 ng/mL).

-

Test Compounds: Library of small molecules dissolved in 100% DMSO.

-

Positive Control: A known inhibitor of the IL-17 pathway (e.g., Secukinumab for receptor binding, or a known downstream kinase inhibitor).

-

Assay Plates: 384-well, white, solid-bottom, sterile, cell-culture treated plates.

-

Reagents for Detection:

-

For Luciferase: ONE-Glo™ or Bright-Glo™ Luciferase Assay System (Promega).

-

For SEAP: QUANTI-Blue™ Solution (InvivoGen).

-

-

Equipment: Automated liquid handler, multi-mode plate reader with luminescence detection capability, CO2 incubator.

High-Throughput Screening Workflow

Detailed Step-by-Step Protocol

-

Cell Plating:

-

Harvest the reporter cells using standard cell culture techniques.

-

Resuspend the cells in assay medium to a final concentration of 5 x 10^5 cells/mL.

-

Using an automated dispenser, seed 20 µL of the cell suspension (10,000 cells) into each well of a 384-well assay plate.

-

Incubate the plates overnight at 37°C in a 5% CO2 humidified incubator.

-

-

Compound Addition:

-

Prepare compound source plates containing test compounds, positive controls, and DMSO (negative control) at appropriate concentrations.

-

Using a pin tool or acoustic liquid handler, transfer approximately 100 nL of compounds from the source plates to the assay plates. This results in a final compound concentration typically in the range of 1-20 µM.

-

Pre-incubate the assay plates with the compounds for 1 hour at 37°C.

-

-

Stimulation:

-

Prepare a 5x working solution of recombinant human IL-17A in assay medium (e.g., 125 ng/mL for a final concentration of 25 ng/mL).

-

Add 5 µL of the IL-17A solution to all wells except for the negative control wells (which receive 5 µL of assay medium only).

-

Incubate the plates for 6 to 18 hours at 37°C in a 5% CO2 incubator to allow for reporter gene expression.

-

-

Signal Detection (Luciferase):

-

Equilibrate the assay plates and the luciferase detection reagent to room temperature.

-

Add 25 µL of the luciferase reagent to each well using an automated dispenser.

-

Incubate the plates for 10 minutes at room temperature, protected from light, to ensure cell lysis and signal stabilization.

-

Measure the luminescence signal using a multi-mode plate reader.

-

Data Analysis and Quality Control

The performance of the HTS assay should be rigorously monitored on a plate-by-plate basis using standard statistical parameters.[4][5][6]

-

Signal-to-Background (S/B) Ratio: Measures the dynamic range of the assay.

-

Formula:S/B = Mean(Signal_Max) / Mean(Signal_Min)

-

Acceptance Criterion: S/B ≥ 5

-

-

Z'-Factor: A measure of assay robustness that accounts for both the dynamic range and data variation.[4][7][8]

-

Hit Identification: Test compounds are identified as "hits" if they cause a statistically significant reduction in the luminescence signal. A common threshold is an inhibition greater than 3 standard deviations from the mean of the negative (DMSO) controls.

Quantitative Data Summary

The following table presents representative data from an assay validation run using a known inhibitor.

| Parameter | Value | Description |

| Assay Format | 384-well plate | Miniaturized format suitable for HTS. |

| Cell Density | 10,000 cells/well | Optimized for signal and cell health. |

| IL-17A Concentration | 25 ng/mL | Corresponds to the EC80 for stimulation. |

| Max Signal (DMSO + IL-17A) | 1,500,000 RLU (± 120,000) | Mean Relative Light Units (± SD) for stimulated wells. |

| Min Signal (No IL-17A) | 100,000 RLU (± 15,000) | Mean Relative Light Units (± SD) for unstimulated wells. |

| Signal-to-Background (S/B) | 15.0 | Indicates a robust assay window. |

| Z'-Factor | 0.75 | Exceeds the threshold of 0.5, indicating excellent quality.[7] |

| Positive Control (Inhibitor X) | IC50 = 250 nM | Potency of a hypothetical reference inhibitor. |

| DMSO Tolerance | ≤ 0.5% | Final DMSO concentration tolerated by the cells. |

These application notes provide a comprehensive framework for establishing a robust high-throughput screening campaign to identify novel inhibitors of the IL-17 signaling pathway, a critical target in the inflammatory response to SARS-CoV-2.

References

- 1. Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rna.uzh.ch [rna.uzh.ch]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. Development of a high-throughput cell-based assay for identification of IL-17 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Evaluation of SARS-CoV-2-IN-17, a Novel IL-17 Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe COVID-19 is characterized by a hyperinflammatory state, often termed a "cytokine storm," which significantly contributes to lung tissue damage, acute respiratory distress syndrome (ARDS), and multi-organ failure.[1][2][3] Emerging evidence strongly implicates the Interleukin-17 (IL-17) signaling pathway in the pathogenesis of severe SARS-CoV-2 infection.[1][4][5][6] SARS-CoV-2 infection has been shown to trigger a robust IL-17-enriched transcriptional response, leading to the production of downstream pro-inflammatory cytokines and chemokines such as IL-6, CXCL8, and CCL20.[1][6][7] This hyper-inflammatory cascade, driven by Th17 cells, is associated with the severe pulmonary and systemic pathology observed in critically ill patients.[2][5]

SARS-CoV-2-IN-17 is a novel, potent, and selective small molecule inhibitor of the IL-17 signaling pathway. These application notes provide detailed protocols for the in vivo evaluation of this compound in a hamster model of severe COVID-19, a well-established model that recapitulates key features of the human disease, including viral replication in the respiratory tract, significant lung pathology, and clinical signs of illness.[8]

Preclinical Rationale for Targeting the IL-17 Pathway in COVID-19

-

Elevated IL-17 in Severe Disease: Studies have shown that patients with severe COVID-19 exhibit elevated levels of IL-17 and a pronounced Th17 cell response.[2][5]

-

Viral Mimicry: The SARS-CoV-2 ORF8 protein has been identified as a viral cytokine that can interact with the IL-17 receptor A (IL-17RA), potentially activating and amplifying the inflammatory signaling cascade.[9][10]

-

Downstream Inflammation: IL-17 signaling activates downstream pathways leading to the production of other key inflammatory mediators like IL-6 and various chemokines, which are central to the cytokine storm.[1][2]

-

Therapeutic Potential: Inhibition of the IL-17 pathway presents a targeted therapeutic strategy to dampen the hyperinflammation associated with severe COVID-19 without directly compromising the antiviral immune response.

Signaling Pathway

Caption: SARS-CoV-2 infection enhances IL-17 signaling, leading to inflammation.

Experimental Design and Protocols

This section outlines a comprehensive in vivo study to assess the efficacy of this compound in a Syrian hamster model.

Animal Model

-

Species: Golden Syrian Hamster (Mesocricetus auratus)

-

Age: 6-8 weeks

-

Justification: Hamsters are highly susceptible to SARS-CoV-2 infection and develop a disease that mirrors moderate to severe COVID-19 in humans, including high viral loads in the lungs and nasal passages, and pronounced lung pathology.[8]

Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound.

Experimental Groups

| Group | Treatment | Dose | Route of Administration | n |

| 1 | Vehicle Control | - | Oral Gavage | 10 |

| 2 | This compound (Low Dose) | 10 mg/kg | Oral Gavage | 10 |

| 3 | This compound (High Dose) | 50 mg/kg | Oral Gavage | 10 |

| 4 | Dexamethasone (Positive Control) | 1 mg/kg | Intraperitoneal | 10 |

Protocol 1: SARS-CoV-2 Infection of Hamsters

Materials:

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

-

Anesthesia (e.g., isoflurane)

-

Calibrated micropipette and tips

-

Biosafety Cabinet (BSL-3)

Procedure:

-

Anesthetize hamsters using isoflurane.

-

Maintain anesthesia throughout the procedure.

-

Inoculate each hamster intranasally with a total volume of 100 µL (50 µL per nostril) containing 1 x 10^5 plaque-forming units (PFU) of SARS-CoV-2.

-

Monitor the animals until they have fully recovered from anesthesia.

-

Return animals to their cages and provide appropriate care.

Protocol 2: Drug Administration

Materials:

-